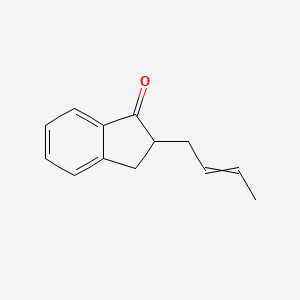

(RS)-2-(2-buten-1-yl)-1-indanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-but-2-enyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H14O/c1-2-3-6-11-9-10-7-4-5-8-12(10)13(11)14/h2-5,7-8,11H,6,9H2,1H3 |

InChI Key |

KJHKPUAQPBUOEB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Rs 2 2 Buten 1 Yl 1 Indanone and Analogous 2 Substituted Indanones

Strategies for Indanone Core Formation with Concurrent 2-Substitution

The direct construction of 2-substituted 1-indanones requires strategic planning to control regioselectivity and efficiency. Methodologies often involve either the cyclization of a precursor already containing the C-2 substituent or a tandem reaction sequence where substitution and cyclization occur in one pot.

Intramolecular Friedel-Crafts Acylation: Advanced Approaches and Scope

The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis, involving the cyclization of an aromatic compound bearing an acylating side chain. masterorganicchemistry.comorganic-chemistry.org This method is highly effective for forming the five-membered ketone ring.

A primary strategy for synthesizing 2-substituted-1-indanones involves the cyclization of 3-arylpropanoic acids or their derivatives, where the desired C-2 substituent is already incorporated into the molecular backbone. masterorganicchemistry.com For instance, 3-arylpropanoic acids can be converted to their more reactive acid chlorides, which then undergo intramolecular Friedel-Crafts acylation. nih.gov In a typical sequence, a substituted benzene (B151609) can be acylated with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to yield the 1-indanone (B140024) core. nih.gov

An alternative and often more expedient approach utilizes Meldrum's acid derivatives. orgsyn.org Benzyl (B1604629) Meldrum's acid can be readily α-alkylated under mild conditions to introduce the desired C-2 substituent. Subsequent acid-catalyzed intramolecular Friedel-Crafts reaction of these quaternized benzyl Meldrum's acids yields 2-substituted 1-indanones, releasing acetone (B3395972) and carbon dioxide as volatile byproducts and simplifying purification. orgsyn.org This method shows broad functional group compatibility, tolerating alkenes, alkynes, and cyano groups. orgsyn.org

Another approach involves the aldol (B89426) reaction of a dianion of a simple carboxylic acid (e.g., propionic acid) with an appropriate aldehyde. cdnsciencepub.com The resulting β-hydroxy acid can then undergo intramolecular Friedel-Crafts acylation to afford the 2-substituted indenone, which can be subsequently reduced to the target indanone. cdnsciencepub.com

| Precursor Type | Key Features | Typical Products | Ref |

| 3-Arylpropanoic Acid Chlorides | Two-step process from acid; requires activation to acid chloride. | Substituted 1-indanones | nih.gov |

| Benzyl Meldrum's Acid Derivatives | Mild alkylation conditions; volatile byproducts simplify workup. | 2-Alkyl, 2-alkenyl, 2-alkynyl-1-indanones | orgsyn.org |

| β-Hydroxy Acids from Aldol Reaction | Accesses diverse substitution patterns from simple starting materials. | 2-Substituted indenones (reducible to indanones) | cdnsciencepub.com |

The choice of catalyst is critical in Friedel-Crafts acylations, influencing reaction conditions and yields. Both Lewis acids and Brønsted acids are widely employed.

Lewis Acids: A plethora of Lewis acids can catalyze the intramolecular acylation. Aluminum chloride (AlCl₃) is a classic and powerful catalyst for these transformations, often used stoichiometrically with acyl chlorides. nih.govallstudyjournal.com Other Lewis acids like niobium pentachloride (NbCl₅) have been shown to be effective, acting both as a reagent to convert carboxylic acids to acyl chlorides in situ and as a catalyst for the cyclization at room temperature. researchgate.net Iron(III) chloride (FeCl₃) is another effective and less hazardous catalyst. acs.orgscite.ai For instance, 2-alkylcinnamaldehydes can be converted to gem-diacetates, which then cyclize in the presence of catalytic FeCl₃ to give 2-alkyl-1H-inden-1-yl acetates, a precursor to 2-alkylindanones. acs.org

Brønsted Acids: Strong Brønsted acids are also highly effective and offer alternatives to metal-based catalysts. Polyphosphoric acid (PPA) is a traditional reagent for cyclizing 3-arylpropanoic acids. masterorganicchemistry.com Methanesulfonic acid (MSA) is a comparable and often more convenient liquid alternative. masterorganicchemistry.comchegg.com Superacids like triflic acid (TfOH) can promote dual C-C bond formation between aryl isopropyl ketones and benzaldehydes to furnish highly substituted indanones in a one-pot process. rsc.org Furthermore, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for intramolecular Friedel-Crafts reactions involving alkene activation. beilstein-journals.orgd-nb.info

| Catalyst Type | Examples | Key Characteristics | Ref |

| Lewis Acids | AlCl₃, NbCl₅, FeCl₃, ZnCl₂ | Often require stoichiometric amounts; can be harsh. NbCl₅ allows for milder conditions. | nih.govresearchgate.netacs.org |

| Brønsted Acids | PPA, H₂SO₄, MSA, TfOH, TFA | Metal-free alternatives; PPA and MSA are classic reagents. Superacids like TfOH can promote cascade reactions. | masterorganicchemistry.comrsc.orgbeilstein-journals.org |

Nazarov Cyclization: Applications to Polysubstituted 1-Indanones

The Nazarov cyclization, a conrotatory 4π-electrocyclization of a divinyl ketone, provides a powerful route to cyclopentenones and can be applied to the synthesis of polysubstituted 1-indanones. beilstein-journals.org The reaction is typically promoted by Brønsted or Lewis acids. beilstein-journals.org For example, chalcones can undergo Nazarov cyclization in the presence of trifluoroacetic acid to produce 1-indanones. beilstein-journals.org

More advanced applications allow for the synthesis of highly substituted systems. Aryl vinyl β-ketoesters cyclize in the presence of AlCl₃ to give polysubstituted 1-indanones in high yields. beilstein-journals.org A tandem strategy combining Nazarov cyclization with electrophilic fluorination has been developed, catalyzed by Cu(II) triflate, to produce fluorine-containing 1-indanone derivatives with high diastereoselectivity. beilstein-journals.orgnih.gov This demonstrates the utility of the Nazarov cyclization in creating complex indanone structures with multiple stereocenters. nih.gov

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the construction of complex ring systems with high efficiency and selectivity. rsc.orgnih.gov Palladium, nickel, and rhodium are prominent in this area. chinesechemsoc.orgbohrium.comnih.gov

Rhodium catalysts are particularly versatile for synthesizing indanones. researchgate.net Intramolecular hydroacylation, the addition of an aldehyde C-H bond across a tethered alkene, is an atom-economical method for forming the indanone ring. chinesechemsoc.orgresearchgate.net For example, rhodium(I) complexes can catalyze the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) derivatives to construct the indanone moiety. researchgate.net While challenging, this method has been successfully applied to 1,2-disubstituted alkenes to generate 2-substituted indanones. researchgate.netrsc.org

Rhodium-catalyzed carboacylation offers another powerful strategy. In a catalyst-controlled system, 2-styryl ketones can be selectively converted to either 2- or 3-substituted indanones by choosing between a nickel or rhodium catalyst, respectively. chinesechemsoc.org Using a Rh(cod)₂SbF₆/Ph₂P(O)H system, 2-substituted indanones were obtained in high yields. chinesechemsoc.org

Furthermore, rhodium(III)-catalyzed [3+2] annulation of 9-benzoylcarbazoles with internal alkynes proceeds via C-H and C-N bond cleavage to give direct access to variously substituted indanone derivatives. oup.com A unique [4+1] cycloaddition strategy, catalyzed by a cationic rhodium complex, allows for the ring expansion of benzocyclobutenones with styrenes to furnish multi-substituted 2-indanones. researchgate.netthieme-connect.com

| Rhodium-Catalyzed Method | Substrates | Key Features | Ref |

| Intramolecular Hydroacylation | 2-Vinylbenzaldehydes, 1,2-disubstituted alkenes | Atom-economical C-H activation. | chinesechemsoc.orgresearchgate.netresearchgate.net |

| Carboacylation | 2-Styryl ketones | Catalyst-controlled regioselectivity (Rh for 2-substitution). | chinesechemsoc.org |

| [3+2] Annulation | 9-Benzoylcarbazoles, internal alkynes | C-H and C-N bond cleavage; recyclable leaving group. | oup.com |

| [4+1] Cycloaddition | Benzocyclobutenones, styrenes | Ring expansion strategy to access 2-indanones. | researchgate.netthieme-connect.com |

Rhodium-Catalyzed Cyclizations (e.g., Hydroacylation, Carboacylation)

Regiodivergent Approaches in Carboacylation

The synthesis of substituted indanones can be effectively achieved through carboacylation reactions, where the regiochemical outcome—yielding either 2- or 3-substituted products—can be controlled by the choice of catalyst. chinesechemsoc.orgchinesechemsoc.org This regiodivergent strategy allows for the selective formation of the desired isomer from the same starting materials. chinesechemsoc.org

One powerful approach involves the transition-metal-catalyzed intramolecular carboacylation of 2-styryl ketones. chinesechemsoc.org In this "cut and sew" method, a C-C bond is cleaved and two new C-C bonds are formed across an olefin, enabling the rapid construction of the indanone skeleton. chinesechemsoc.orgchinesechemsoc.org The regioselectivity is dictated by the specific transition metal catalyst employed. chinesechemsoc.orgchinesechemsoc.org For instance, nickel catalysts can favor the formation of 2-substituted indanones, while rhodium catalysts can direct the reaction towards 3-substituted indanones. chinesechemsoc.org

The proposed mechanism for the formation of 2-substituted indanones involves the migratory insertion of the alkene into the metal-acyl bond in a 2,1-fashion to generate a five-membered metallocycle. chinesechemsoc.org Subsequent β-hydrogen elimination and re-insertion, followed by reductive elimination, furnishes the 2-substituted indanone. chinesechemsoc.orgchinesechemsoc.org This catalyst-controlled regioselectivity provides a significant advantage in synthetic design, allowing for the targeted synthesis of specific indanone isomers. chinesechemsoc.orgchinesechemsoc.org

A study on the PPA-mediated synthesis of indanones from α,β-unsaturated carboxylic acids and benzene derivatives demonstrated that the regioselectivity can be switched by altering the P2O5 content in the polyphosphoric acid (PPA). d-nb.inforug.nl PPA with a low P2O5 content tends to produce the indanone isomer with an electron-donating group meta to the carbonyl, while a high P2O5 content favors the ortho or para isomer. d-nb.info

Table 1: Catalyst Control in Regiodivergent Carboacylation

| Catalyst | Product | Reference |

| Nickel (Ni) | 2-Substituted Indanone | chinesechemsoc.org |

| Rhodium (Rh) | 3-Substituted Indanone | chinesechemsoc.org |

Nickel-Catalyzed Reductive Cyclizations

Nickel-catalyzed reductive cyclization has emerged as a powerful tool for the synthesis of 2-substituted indanones. nih.gov This method offers a robust alternative to traditional cross-coupling reactions and allows for the construction of valuable C(sp3)-C bonds. nih.gov Nickel-catalyzed reductive difunctionalization of alkenes via selective cyclization/cross-coupling provides a practical route to chiral heterocycles containing quaternary stereocenters. nih.gov The reaction is triggered by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst, followed by the insertion of an alkene into the Ni(II)-acyl bond. organic-chemistry.org

A nickel-catalyzed redox-neutral protocol has been developed for the one-pot synthesis of spiroindanones from o-formylarylboronic acids and 1,6-enynes. nih.gov Furthermore, nickel catalysis can be employed in the decarbonylation of tropone (B1200060) derivatives, leading to the formation of a benzene ring. researchgate.net The choice of ligand is crucial in directing the reaction pathway. nih.gov

Palladium-Catalyzed Cyclizations (e.g., Carbonylative Cyclization, Heck-Aldol Annulation)

Palladium-catalyzed reactions are widely used in the synthesis of indanones. rsc.org One notable method is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. acs.orgwhiterose.ac.uk This reaction proceeds in good to excellent yields, particularly with substrates containing a terminal olefin, using a palladium acetate (B1210297) catalyst, pyridine, and carbon monoxide. acs.org The proposed mechanism involves the oxidative addition of the aryl iodide to Pd(0), CO insertion to form an acylpalladium intermediate, acylpalladation of the double bond, and subsequent steps to yield the indanone. acs.org

Another significant palladium-catalyzed method is the Heck-aldol annulation. nih.govacs.org This tandem reaction allows for the synthesis of monoprotected 3-hydroxyindan-1-ones from salicylaldehyde (B1680747) triflates and 2-hydroxyethyl vinyl ether in the presence of a palladium bidentate catalyst. nih.govacs.org This one-pot annulation results in the formation of two new ring systems. nih.gov

Palladium catalysis has also been utilized in the synthesis of 2-aroyl indolizines through a carbonylative cyclization/arylation cascade of propargyl pyridines and iodoarenes under a carbon monoxide atmosphere. nih.gov Additionally, a palladium on carbon (Pd/C) catalyst has been effectively used for the synthesis of 2- and 2,3-substituted indoles. rsc.org

Metal-Catalyzed C-C Bond Activation Strategies

Metal-catalyzed C-C bond activation presents an innovative approach to constructing the indanone framework. chinesechemsoc.orgchinesechemsoc.org This strategy allows for the formation of C-C bonds during the cyclization event, which is a desirable alternative to reactions limited to hydride transfer. chinesechemsoc.org

Rhodium(III)-catalyzed C-H activation of α-ammonium acetophenones, which possess an oxidizing C-N bond, enables their coupling with α-diazo esters to afford benzocyclopentanones. organic-chemistry.org In another rhodium-catalyzed process, the reaction of α-carbonyl sulfoxonium ylides with activated alkenes leads to substituted indanone derivatives through a formal [4+1] cycloaddition. organic-chemistry.org

Furthermore, rhodium catalysis is employed in the intermolecular [5+2] cycloaddition of indanones with internal alkynes, proceeding through C-C activation to yield highly substituted benzocycloheptenones. nih.gov Nickel catalysts have also been shown to mediate the C-C bond cleavage of tropone derivatives. researchgate.net

Table 2: Metal-Catalyzed C-C Bond Activation for Indanone Synthesis

| Catalyst | Reaction Type | Product | Reference |

| Rhodium(III) | C-H Activation/[4+1] Cycloaddition | Benzocyclopentanones/Substituted Indanones | organic-chemistry.org |

| Rhodium | [5+2] Cycloaddition | Benzocycloheptenones | nih.gov |

| Nickel | C-C Bond Cleavage | Benzene Derivatives | researchgate.net |

Photochemical Syntheses of 1-Indanone Derivatives

Photochemical methods offer a mild and efficient alternative for the synthesis of 1-indanone derivatives. psu.eduresearchgate.net These reactions often proceed with high yields and under gentle conditions. psu.edu

One approach involves the irradiation of o-alkylphenyl alkyl ketones. acs.org Upon n-π* excitation, a 1,5-hydrogen migration occurs from the o-alkyl substituent to the carbonyl oxygen, forming a 1,4-diradical. acs.org This is followed by the rapid elimination of an acid to produce a 1,5-diradical, which then cyclizes to the 1-indanone. acs.org For example, photolysis of certain ketones can yield 1-indanones in high yields. nih.gov Specifically, the photolysis of 2,5-dimethylphenacyl chloride has been studied, where the photorelease of HCl proceeds through a Z-xylylenol intermediate. researchgate.net

Another photochemical strategy is the Norrish-Yang reaction, which involves the cyclization of 1,2-diketones. acs.org Additionally, the photochemical Wolff rearrangement of α-silyl-α-diazo ketones can be used to generate (trialkylsilyl)arylketenes, which are precursors for 2-indanone (B58226) synthesis. nih.govdatapdf.com

Alternative Annulation and Ring-Closing Metathesis Methodologies

Various annulation strategies are employed for the synthesis of indanones and related fused-ring systems. The Robinson annulation, a classic method, involves a Michael reaction followed by an intramolecular aldol condensation. youtube.com A [4+1] annulation of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane provides a route to 2-indanone derivatives. nih.govdatapdf.com The mechanism is thought to involve the formation of a 2,3-bis(silyl)cyclopropanone that rearranges to an oxyallylic cation, which then undergoes electrocyclic closure. nih.gov

Ring-closing metathesis (RCM) is another powerful tool for constructing the indanone core and related structures. nih.govresearchgate.net Substituted indenols can be synthesized from diene precursors using Grubbs' second-generation catalyst. researchgate.net Under harsher conditions, a tandem RCM-dehydrogenative oxidation can lead to indenones. researchgate.net RCM has also been used in the synthesis of fluorenone derivatives from diallyl indenone precursors. researchgate.net For instance, a styryl-substituted indanone can be allylated and then subjected to RCM to form a cyclopentane-fused indanone skeleton. nih.gov

Enantioselective Synthesis of 2-Chiral Indanones

The development of enantioselective methods for the synthesis of chiral indanones is of significant interest due to their prevalence in pharmaceuticals. A variety of catalytic asymmetric approaches have been established.

Chiral phosphoric acid catalysis has been successfully applied in the enantioselective cyclization of gem-difluoroalkyl 1,3-indandiones with anthranilamides, yielding chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones with excellent enantioselectivities. nih.gov Similarly, chiral phosphoric acids have been used to catalyze the enantioselective electrophilic aromatic amination with azodicarboxylates to produce planar-chiral macrocycles. nih.gov

Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using a chiral ligand like (R)-MonoPhos® affords chiral 3-aryl-1-indanones in high yields and up to 95% enantiomeric excess. nih.gov An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org

A cooperative bimetallic radical catalytic system using a chiral (salen)titanium catalyst has been reported for the highly enantioselective hydrogen-atom transfer from imidazole (B134444) to ketones. acs.org This method avoids the formation of carbon radical intermediates and streamlines the reaction pathway. acs.org

Asymmetric Catalysis for Stereocontrol at the 2-Position

The creation of a stereogenic center at the 2-position of 1-indanones with high enantioselectivity is a key challenge addressed by asymmetric catalysis. This approach utilizes chiral catalysts to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. numberanalytics.comyoutube.com

Chiral Ligand Design and Catalyst Systems

The success of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands. acs.org These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the substrate and dictates the stereochemistry of the product. numberanalytics.com

A variety of chiral ligands have been developed for the asymmetric synthesis of 2-substituted indanones. For instance, "axially chiral" bisphosphine ligands have been shown to be effective in rhodium-catalyzed asymmetric isomerizations. acs.org The dihedral angle of the biaryl backbone in these ligands can significantly impact enantioselectivity. acs.org Another class of effective ligands are chiral N,N'-dioxides, which can be synthesized from readily available amino acids and amines and can coordinate with a wide range of metal ions. rsc.org

The choice of the metal center is also crucial for catalytic activity and selectivity. numberanalytics.com Rhodium, ruthenium, palladium, and nickel are commonly employed metals in the asymmetric synthesis of indanones. chinesechemsoc.orgacs.orgorganic-chemistry.org For example, rhodium catalysts are used in asymmetric intramolecular 1,4-additions and isomerizations, while palladium is utilized in intramolecular asymmetric allylic alkylations. acs.orgacs.orgacs.org Nickel-catalyzed reductive cyclizations of enones have also proven effective in producing indanones with high enantiomeric induction. organic-chemistry.org

Asymmetric Hydroacylation

Asymmetric intramolecular hydroacylation of 2-vinyl benzaldehydes is a powerful and atom-economical method for constructing chiral 3-substituted indanones. chinesechemsoc.orgnih.gov This reaction involves the rhodium-catalyzed addition of an aldehyde C-H bond across a carbon-carbon double bond. chinesechemsoc.org The use of chiral ligands, such as BINAP, can lead to high conversions and excellent enantioselectivities, often exceeding 95% ee. nih.gov

A key challenge in the hydroacylation of 2-vinyl benzaldehyde (B42025) is a competing dimerization reaction. However, substitution at the alpha-position of the vinyl group can block this side reaction, allowing the desired cyclization to proceed in high yields. nih.gov More recently, a metal-free approach using L-proline as an organocatalyst has been developed for the intramolecular hydroacylation of 2-vinylbenzaldehyde, offering a greener synthetic route to indanone scaffolds. rsc.org

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)

Asymmetric transfer hydrogenation (ATH) is a widely used method for the asymmetric reduction of ketones to chiral alcohols. nih.govunimi.it This technique employs a hydrogen source, such as a mixture of formic acid and triethylamine, in combination with a chiral transition metal catalyst, typically based on ruthenium or rhodium. nih.gov While ATH is commonly used to produce chiral 1-indanols from 1-indanones, it can also be applied to the kinetic resolution of racemic 2-substituted-1-indanones. nih.govwhiterose.ac.uk

Dynamic kinetic resolution (DKR) is a powerful extension of kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.eduwikipedia.org This is achieved by combining a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. princeton.edu In the context of 2-substituted indanones, DKR can be employed in ATH processes. For instance, the combination of a ruthenium catalyst for racemization and a lipase (B570770) for enantioselective acylation has been used in the dynamic kinetic resolution of rac-2-hydroxy-1-indanone. abo.firsc.org This one-pot approach combines the regioselective hydrogenation of 1,2-indanedione to rac-2-hydroxy-1-indanone with a chemoenzymatic DKR to yield (R)-2-acetoxy-1-indanone with high enantiopurity. rsc.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org Proline and its derivatives are prominent organocatalysts used in various asymmetric transformations. rsc.orgrsc.org

For the synthesis of 2-substituted indanones, organocatalytic Michael additions to α,β-unsaturated carbonyl compounds have been investigated. researchgate.net For instance, the reaction of indan-1-one with α,β-unsaturated carbonyl compounds under phase transfer catalysis (PTC) conditions can yield Michael adducts. researchgate.net Chiral thiourea-derived tertiary amine organocatalysts have been successfully employed in the asymmetric domino annulation of 2-isothiocyanato-1-indanones, producing fused-ring heterocycles with excellent stereoselectivities. nih.gov

Diastereoselective Synthetic Pathways

The synthesis of 2,3-disubstituted indanones introduces the challenge of controlling the relative stereochemistry between the two substituents. Diastereoselective synthetic methods aim to produce one diastereomer preferentially over others.

A notable example is the palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) of ketones, which can afford 2,3-disubstituted indanones with high diastereo- and enantioselectivities. acs.orgsci-hub.se Another approach involves the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, which provides access to diverse 2,3-substituted indanones under mild, ligand-free conditions in water. organic-chemistry.orgnih.govfigshare.com Furthermore, the combination of In(OTf)₃ and benzoic acid can promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones with excellent diastereoselectivity through a tandem [2+2] cycloaddition and Nazarov reaction. organic-chemistry.org

Strategic Incorporation of the 2-(2-buten-1-yl) Moiety

The introduction of the 2-(2-buten-1-yl) group at the 2-position of 1-indanone can be achieved through various alkylation strategies. One common method is the phase transfer catalysis (PTC) alkylation of indan-1-one. researchgate.net This method involves the deprotonation of the indanone at the 2-position to form an enolate, which then reacts with an appropriate electrophile, in this case, a 1-halo-2-butene. The use of a phase transfer catalyst facilitates the reaction between the aqueous base and the organic substrate. researchgate.net

Another approach involves the Michael addition of the indanone enolate to a suitable Michael acceptor. researchgate.net While not directly leading to a 2-(2-buten-1-yl) substituent, this strategy is important for creating other 2-substituted indanones and highlights the versatility of the indanone enolate as a nucleophile.

The following table provides a summary of selected synthetic methodologies for 2-substituted indanones.

| Methodology | Catalyst/Reagent | Product Type | Key Features | Reference(s) |

| Asymmetric Hydroacylation | Rhodium/Chiral Ligand (e.g., BINAP) | 3-Substituted Indanones | Atom-economical, high enantioselectivity. | chinesechemsoc.orgnih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium/Chiral Ligand | Chiral Indanols | Kinetic resolution of racemic indanones. | nih.govwhiterose.ac.uk |

| Dynamic Kinetic Resolution (DKR) | Ru-catalyst & Lipase | Enantiopure 2-Acetoxy-1-indanone | 100% theoretical yield of a single enantiomer. | princeton.eduabo.firsc.org |

| Organocatalytic Michael Addition | Phase Transfer Catalyst | 2-Substituted Indanones | Metal-free conditions. | researchgate.net |

| Palladium-Catalyzed AAA | Palladium/Chiral Ligand | 2,3-Disubstituted Indanones | High diastereo- and enantioselectivity. | acs.org |

| Rh-Catalyzed Tandem Reaction | Rhodium | 2,3-Disubstituted Indanones | Mild, ligand-free, aqueous conditions. | organic-chemistry.orgnih.govfigshare.com |

| PTC Alkylation | Phase Transfer Catalyst | 2-Alkyl-1-indanones | Introduction of alkyl groups at the 2-position. | researchgate.net |

Functionalization of Pre-formed Indanone Cores

The most direct approach to synthesizing (RS)-2-(2-buten-1-yl)-1-indanone involves the alkylation of a pre-formed 1-indanone core. This method relies on the generation of an enolate from 1-indanone, which then acts as a nucleophile to react with an appropriate electrophile, in this case, a 2-butenyl halide.

The reactivity of 1-indanone towards alkylation has been investigated under various conditions, including phase transfer catalysis (PTC). researchgate.net Under PTC conditions, 1-indanone can be successfully alkylated with various organohalogen compounds. researchgate.net For the synthesis of the title compound, this would involve the reaction of 1-indanone with a compound such as 1-bromo-2-butene in the presence of a base and a phase transfer catalyst.

A general representation of this alkylation is depicted below:

Starting Material: 1-indanone

Reagent: 1-bromo-2-butene (or other 2-butenyl halide)

Base: Potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH)

Catalyst: A phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) researchgate.net

Solvent: A suitable organic solvent such as benzene or acetonitrile (B52724) researchgate.netresearchgate.net

The reaction proceeds by deprotonation of the α-carbon of 1-indanone by the base to form an enolate. The phase transfer catalyst facilitates the transfer of the enolate from the solid or aqueous phase to the organic phase, where it can react with the butenyl halide.

| Starting Material | Alkylating Agent | Catalyst | Base/Solvent | Product | Yield (%) |

| 1-indanone | Benzyl chloride | TBAB | K2CO3/Ether | 2-Benzyl-1-indanone | N/A |

| 1-indanone | Chloroacetonitrile | TEBA | NaOH/CH3CN | 2-Cyano-1-indanone | 60 |

This table presents data for analogous alkylations of 1-indanone, illustrating the feasibility of the synthetic approach. Yields for the specific reaction with a 2-butenyl halide would require experimental determination. researchgate.net

Tandem Reaction Sequences for Butenyl Introduction

Tandem, or cascade, reactions offer an elegant and efficient alternative for the synthesis of 2-substituted indanones. These reactions combine multiple bond-forming events in a single pot, often leading to increased complexity and efficiency.

One such approach involves a palladium-catalyzed tandem reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with nucleophiles. nih.govacs.orgacs.org While the specific introduction of a 2-butenyl group via this exact named reaction is not detailed, analogous syntheses of indole-substituted indanones demonstrate the principle. nih.govacs.orgacs.org In a hypothetical adaptation for the target molecule, a suitable ortho-alkynyl benzaldehyde would react with a butenylating agent in a palladium-catalyzed process.

A more directly applicable tandem strategy is the palladium-catalyzed olefination and ethylene (B1197577) glycol-promoted aldol-type annulation cascade. liv.ac.uk This method allows for the one-pot synthesis of a variety of multisubstituted 1-indanones from 2-bromobenzaldehydes and enol functionalities. liv.ac.uk To synthesize a 2-butenyl substituted indanone via this route, one could envision the reaction of a 2-bromobenzaldehyde (B122850) with a vinyl ketone that can lead to the desired butenyl side chain after the initial Heck-type coupling and subsequent intramolecular aldol reaction.

| 2-Halobenzaldehyde | Olefin | Catalyst System | Product | Yield (%) |

| 2-Bromobenzaldehyde | Phenyl vinyl ketone | Pd(OAc)2/dppp | 3-Hydroxy-2-benzoyl-1-indanone | 85 |

| 2-Chlorobenzaldehyde | Phenyl vinyl ketone | Pd(OAc)2/4-MeO-dppp | 3-Hydroxy-2-benzoyl-1-indanone | 70 |

This table showcases the yields for a tandem Heck-aldol reaction, providing a basis for a potential route to 2-substituted indanones. The specific olefin required for the synthesis of (RS)-2-(2-buten-1-yl)-1-indanone would need to be designed. liv.ac.uk

Synthesis of Key Intermediates Bearing the 2-(2-buten-1-yl) Group

The synthesis of key intermediates already containing the 2-(2-buten-1-yl) moiety is crucial for certain synthetic strategies, particularly those that construct the indanone ring in a later step. For instance, a Friedel-Crafts acylation of a suitably substituted benzene derivative could be employed.

A plausible key intermediate would be a substituted phenylpropionic acid or a related derivative bearing the 2-butenyl group. The synthesis of such an intermediate could be achieved through several established methods, including the alkylation of a malonic ester with a 2-butenyl halide, followed by hydrolysis and decarboxylation.

Example Synthetic Sequence for an Intermediate:

Malonic Ester Alkylation: Diethyl malonate is deprotonated with a base like sodium ethoxide. The resulting enolate is then reacted with 1-bromo-2-butene to introduce the butenyl group.

Second Alkylation (Optional): A second alkylation could introduce the aromatic precursor.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, decarboxylates to yield the desired 2-(2-buten-1-yl) substituted carboxylic acid.

This carboxylic acid could then undergo an intramolecular Friedel-Crafts acylation (e.g., using a strong acid like polyphosphoric acid) to form the indanone ring.

While specific examples for the synthesis of intermediates for (RS)-2-(2-buten-1-yl)-1-indanone are not prevalent in the literature, the general principles of organic synthesis provide a clear and viable pathway for their preparation.

Advanced Chemical Reactivity and Transformations of Rs 2 2 Buten 1 Yl 1 Indanone

Reactions Involving the Unsaturated Side Chain

The reactivity of the butenyl side chain is characteristic of a typical alkene, undergoing a variety of addition and functionalization reactions.

Olefin Functionalization (e.g., Hydroboration, Epoxidation, Dihydroxylation)

The carbon-carbon double bond in the butenyl group is susceptible to attack by electrophilic reagents, leading to a range of functionalized products. These reactions are fundamental in synthetic organic chemistry for introducing new functional groups and creating stereocenters. nih.gov

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment of (RS)-2-(2-buten-1-yl)-1-indanone with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH3-THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521), would yield the corresponding alcohol. The regioselectivity of this reaction favors the formation of the terminal alcohol.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This three-membered ring is a versatile intermediate that can be opened by various nucleophiles to afford a range of 1,2-difunctionalized products. The epoxidation of alkenes can also be achieved using hydrogen peroxide in the presence of a suitable catalyst. organic-chemistry.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This can be accomplished using osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). libretexts.orgyoutube.comyoutube.comyoutube.com The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO4 in the presence of a chiral ligand, allows for the enantioselective synthesis of diols. wikipedia.org This method is highly site-selective, typically reacting with the most electron-rich double bond in a molecule. wikipedia.org

| Reaction | Reagents | Product | Key Features |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Alcohol | Anti-Markovnikov addition of H2O |

| Epoxidation | m-CPBA or H2O2, catalyst | Epoxide | Formation of a three-membered ether ring |

| syn-Dihydroxylation | OsO4 or cold, dilute KMnO4 | Vicinal Diol | syn-addition of two hydroxyl groups libretexts.orgyoutube.com |

| anti-Dihydroxylation | 1. Epoxidation 2. Acidic hydrolysis | Vicinal Diol | anti-addition of two hydroxyl groups libretexts.org |

Table 1: Olefin Functionalization Reactions

Hydrogenation and Selective Reduction of the Alkene

The double bond of the butenyl side chain can be selectively reduced to the corresponding saturated alkyl chain without affecting the carbonyl group of the indanone ring. This chemoselectivity is a key consideration in the synthesis of related saturated compounds.

Catalytic hydrogenation is a common method for the reduction of alkenes. organic-chemistry.org This process typically involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). organic-chemistry.org By carefully selecting the catalyst and reaction conditions, the double bond can be saturated while leaving the carbonyl group intact. For instance, diimide (H-N=N-H), generated in situ from hydrazine, is an effective reagent for the selective reduction of alkenes. organic-chemistry.org

The choice of solvent can also influence the rate and selectivity of hydrogenation reactions. researchgate.net Additionally, transfer hydrogenation, which uses a hydrogen donor molecule in place of H2 gas, offers a milder and often more selective alternative. organic-chemistry.org

| Catalyst System | Hydrogen Source | Key Features |

| Pd/C, Pt/C | H2 gas | Common heterogeneous catalysts for alkene reduction. organic-chemistry.org |

| Diimide (from Hydrazine) | Hydrazine/O2 | Chemoselective for C=C bonds. organic-chemistry.org |

| Pincer Iridium Complex | Ethanol | Mild and chemoselective for unactivated C-C multiple bonds. organic-chemistry.org |

| Mn/water | Water | Mild and highly selective under environmentally friendly conditions. organic-chemistry.org |

Table 2: Selective Alkene Reduction Methods

Halogenation of the Butenyl Group

The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across the double bond of the butenyl group is a classic electrophilic addition reaction. This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms to the double bond.

The reaction of (RS)-2-(2-buten-1-yl)-1-indanone with bromine would yield the corresponding dibromide. It is important to control the reaction conditions to avoid competing reactions, such as bromination at the α-position of the indanone carbonyl group, which can occur under certain conditions, particularly with substituted indanones. scielo.org.zatubitak.gov.trresearchgate.net The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for allylic bromination, which would introduce a bromine atom on the carbon adjacent to the double bond.

Reactivity of the Indanone Carbonyl Group

The carbonyl group of the indanone core is a key site for nucleophilic attack and condensation reactions, providing a gateway to a wide array of derivatives. masterorganicchemistry.comlibretexts.org

Chemoselective and Stereoselective Reductions

The reduction of the carbonyl group in (RS)-2-(2-buten-1-yl)-1-indanone to the corresponding alcohol presents a challenge in chemoselectivity, as the butenyl double bond is also susceptible to reduction. However, by choosing the appropriate reducing agent, it is possible to selectively reduce the ketone.

Chemoselective Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) are generally selective for the reduction of ketones and aldehydes over non-conjugated alkenes. ksu.edu.sa Thus, treatment of (RS)-2-(2-buten-1-yl)-1-indanone with NaBH4 would be expected to yield 2-(2-buten-1-yl)-2,3-dihydro-1H-inden-1-ol, leaving the butenyl group intact. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and a secondary alcohol as the hydrogen source, is another method known for its high chemoselectivity in reducing carbonyl compounds without affecting double bonds. mdpi.com

Stereoselective Reduction: The reduction of the prochiral ketone in the indanone ring creates a new stereocenter at the C-1 position. Asymmetric transfer hydrogenation (ATH) has proven to be a powerful method for the enantioselective reduction of ketones. nih.gov Using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen source like a formic acid/triethylamine mixture, it is possible to produce the corresponding alcohol with high enantiomeric excess. nih.gov Dynamic kinetic resolution (DKR) can be employed in these reductions to convert a racemic starting material into a single, highly enantioenriched stereoisomer of the product. whiterose.ac.uk

| Reducing Agent/System | Selectivity | Product |

| Sodium Borohydride (NaBH4) | Chemoselective | 2-(2-buten-1-yl)-2,3-dihydro-1H-inden-1-ol |

| Meerwein-Ponndorf-Verley (MPV) | Chemoselective | 2-(2-buten-1-yl)-2,3-dihydro-1H-inden-1-ol mdpi.com |

| Asymmetric Transfer Hydrogenation (ATH) | Stereoselective | Enantioenriched 2-(2-buten-1-yl)-2,3-dihydro-1H-inden-1-ol nih.gov |

Table 3: Carbonyl Reduction Methods

Condensation and Addition Reactions

The carbonyl group of the indanone can undergo a variety of condensation and addition reactions with nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.org

Condensation Reactions: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. For example, in the presence of a base, the indanone can undergo aldol-type condensation reactions. Claisen-Schmidt condensation of an indanone with an aldehyde under basic conditions can lead to the formation of α,β-unsaturated ketones. nih.gov

Addition Reactions: A wide range of nucleophiles can add to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl to form tertiary alcohols after acidic workup. ksu.edu.sa The addition of cyanide ion (from HCN with a basic catalyst) forms a cyanohydrin, which is a useful synthetic intermediate. libretexts.org

| Reaction Type | Reagents | Intermediate/Product |

| Aldol (B89426) Condensation | Base, Aldehyde/Ketone | β-hydroxy ketone, then α,β-unsaturated ketone |

| Grignard Addition | R-MgX, then H3O+ | Tertiary alcohol ksu.edu.sa |

| Cyanohydrin Formation | HCN, base | Cyanohydrin libretexts.org |

Table 4: Carbonyl Condensation and Addition Reactions

Transformations of the Indanone Carbocyclic Core

The indanone carbocyclic framework, consisting of a fused benzene (B151609) and cyclopentanone (B42830) ring, is a versatile scaffold amenable to a variety of chemical transformations. In the context of (RS)-2-(2-buten-1-yl)-1-indanone, the reactivity of this core can be selectively targeted to generate a diverse array of complex molecules. Key transformations include the functionalization of the electron-rich aromatic ring, expansion of the five-membered carbocycle, and various carbon-carbon bond reorganizations. These reactions allow for the strategic modification of the molecule's fundamental structure, opening avenues to novel compounds with potentially interesting properties.

Functionalization of the Aromatic Ring

The introduction of new functional groups onto the aromatic ring of the indanone core is primarily governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The existing substituents on the ring—the ortho, para-directing alkyl group (part of the fused cyclopentanone) and the meta-directing deactivating carbonyl group—dictate the regiochemical outcome of these reactions. lkouniv.ac.in The interplay between these two groups means that electrophilic attack will preferentially occur at positions 4 and 6, which are ortho and para to the activating alkyl portion and meta to the deactivating keto group.

While specific studies on the direct aromatic functionalization of (RS)-2-(2-buten-1-yl)-1-indanone are not extensively detailed, general methodologies for indanone derivatization are well-established. mdpi.com These typically involve standard EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, which require an acid catalyst to generate a potent electrophile capable of reacting with the aromatic ring. masterorganicchemistry.com

For instance, the synthesis of various aromatic-substituted indanones often starts from already functionalized precursors, but direct substitution on the indanone skeleton is a viable strategy. The reaction conditions must be carefully chosen to avoid side reactions involving the enolizable ketone or the butenyl side chain. The electron-donating nature of the fused ring system activates the aromatic ring towards electrophilic attack, while the carbonyl group deactivates it, providing a moderate level of reactivity that can be controlled. lkouniv.ac.in

Table 1: Regiochemical Influence of Substituents in Electrophilic Aromatic Substitution of 1-Indanone (B140024)

| Position | Influence of Fused Alkyl Ring | Influence of Carbonyl Group | Overall Predicted Reactivity |

| 4 | Activating (ortho) | Deactivating (meta) | Favorable |

| 5 | Activating (meta) | Deactivating (ortho) | Unfavorable |

| 6 | Activating (para) | Deactivating (meta) | Favorable |

| 7 | Activating (ortho) | Deactivating (para) | Unfavorable |

This table provides a qualitative prediction of reactivity based on standard principles of electrophilic aromatic substitution.

Ring Expansion Reactions (e.g., to Naphthol Derivatives)

The five-membered carbocyclic ring of the indanone system can undergo ring expansion reactions to yield larger, fused ring systems such as naphthols or benzocycloheptenones. These transformations represent a powerful method for increasing molecular complexity.

A notable example is the two-step ring expansion of 1-indanones to 2-halo-1-naphthols. acs.org This process typically involves the formation of a silyl (B83357) enol ether from the indanone, followed by treatment with a haloform (e.g., chloroform (B151607) or bromoform) and a strong base like potassium tert-butoxide. This sequence proceeds via a dihalocarbene addition to the enol ether, followed by rearrangement and elimination to furnish the aromatic naphthol ring. The reaction shows broad functional group tolerance and benefits from mild conditions. acs.orgbohrium.com The presence of the 2-(2-buten-1-yl) substituent would be expected to be tolerated under these conditions, leading to the corresponding substituted 2-halo-1-naphthol.

Table 2: Ring Expansion of 1-Indanone Derivatives to 2-Halo-1-naphthols acs.orgbohrium.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 1-Indanone-derived silyl enol ether | 1. CHCl₃, t-BuOK, pentane, -78 to 25 °C; 2. TBAF | 2-Chloro-1-naphthol | Moderate |

| 1-Indanone-derived silyl enol ether | 1. CHBr₃, t-BuOK, pentane, 25 °C; 2. TBAF | 2-Bromo-1-naphthol | Moderate |

Another significant ring expansion strategy is the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones, which provides a direct route to seven-membered benzocycloheptenone rings. nih.gov This reaction proceeds through a "cut-insert-sew" mechanism and has been shown to be compatible with various substituents on the indanone ring. nih.gov

C-C Bond Reorganization and Rearrangements

The indanone scaffold is prone to various C-C bond reorganizations and rearrangements, often initiated by the reactivity of the α-carbon and the carbonyl group. These reactions can lead to the formation of complex spirocyclic and fused-ring systems.

For example, under basic conditions, 2-substituted 1-indanones can participate in multicomponent reactions. The reaction of 1-indanones with aryl aldehydes can lead to the formation of spirocarbocyclic compounds through a sequence of aldol condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov The reactivity of (RS)-2-(2-buten-1-yl)-1-indanone in such a sequence would be influenced by the steric and electronic nature of the butenyl group.

Furthermore, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, provides another pathway for rearrangement, although it is more commonly used for the synthesis of cyclopentenones rather than the rearrangement of pre-formed indanones. researchgate.net However, related cascade reactions involving carbocation cyclization can be used to access complex indane-fused systems. researchgate.net

Research has also demonstrated the synthesis of spiro[indanone-2,3′-isochromane-1-one] derivatives from 2-hydroxy-1-indanones and ortho-ester chalcones, catalyzed by dinuclear zinc complexes. While this requires prior functionalization at the C-2 position, it highlights the capacity of the indanone core to serve as a building block for intricate spiro-fused architectures. researchgate.net

Table 3: Examples of C-C Bond Reorganization in Indanone Systems

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Multicomponent Spirocyclization | 1-Indanone (2 equiv.), Benzaldehyde (B42025) (2 equiv.) | Ethanolic NaOH, reflux | Spirocarbocycle | nih.gov |

| Michael Addition | 2-Arylidene-1-indanone, 1-Indanone | Ethanolic NaOH, rt | bis-Indane-1,5-diketone | nih.gov |

| Spiro-annulation | 2-Hydroxy-1-indanone, ortho-Ester chalcone (B49325) | Dinuclear Zinc Catalyst | Spiro[indanone-isochromanone] | researchgate.net |

Mechanistic Insights and Computational Chemistry in Indanone Derivative Research

Elucidation of Reaction Mechanisms for Indanone Formation

The synthesis of 2-substituted-1-indanones, such as (RS)-2-(2-buten-1-yl)-1-indanone, can be achieved through various synthetic routes, with the alkylation of 1-indanone (B140024) being a primary method. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired stereoselectivity.

Transition State Analysis in Catalytic Cycles

The introduction of a substituent at the 2-position of the indanone ring often involves a catalytic cycle. A prominent example is the palladium-catalyzed asymmetric alkylation of indanone β-ketoesters. mdpi.com While not specifically detailing the synthesis of (RS)-2-(2-buten-1-yl)-1-indanone, the mechanism for a similar allenylic alkylation provides a plausible pathway. The catalytic cycle likely commences with the oxidative addition of a palladium(0) complex to an appropriate butenyl precursor. This is followed by the formation of a π-allyl palladium intermediate. The enolate of 1-indanone, acting as the nucleophile, then attacks this intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of this nucleophilic attack, which is influenced by the chiral ligands attached to the palladium catalyst.

Transition state analysis, often performed using computational methods, is instrumental in understanding the origins of stereoselectivity in such reactions. For instance, in the phase-transfer catalyzed alkylation of indanones, quantum mechanical transition-state analysis has been used to pinpoint the precise origins of stereoselectivity. acs.org These analyses evaluate the relative energies of the various possible transition states leading to different stereoisomers. The transition state with the lowest activation energy will be the most favored, thus dictating the major product of the reaction.

A plausible catalytic cycle for the formation of a 2-substituted indanone is depicted below:

| Step | Description |

| 1. Oxidative Addition | A Pd(0) catalyst undergoes oxidative addition to an allenylic carbonate, forming a Pd(II) intermediate. |

| 2. Decarboxylation | The intermediate undergoes decarboxylation. |

| 3. Nucleophilic Attack | The enolate of the indanone β-ketoester attacks the terminal carbon of the allenylic system in the Pd(II) intermediate. |

| 4. Reductive Elimination | The resulting complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. |

This table illustrates a plausible reaction mechanism for the palladium-catalyzed allenylic alkylation of an indanone β-ketoester, which is analogous to the synthesis of similar 2-substituted indanones. mdpi.com

Spectroscopic and Kinetic Investigations of Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming proposed reaction mechanisms. Techniques such as low-temperature NMR spectroscopy can be employed to study the structure of transient species. nih.gov In the context of indanone alkylation, this could involve the characterization of the enolate intermediate or the catalyst-substrate complex.

Kinetic studies, which measure the rate of a reaction under different conditions, provide valuable information about the reaction mechanism, including the rate-determining step. For instance, by varying the concentrations of the reactants and catalyst and monitoring the reaction progress, one can deduce the order of the reaction with respect to each component. This information helps in substantiating or refuting a proposed mechanism.

Theoretical Computational Studies of Indanone Systems

Computational chemistry offers powerful tools to investigate the properties of molecules like (RS)-2-(2-buten-1-yl)-1-indanone at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method in many branches of chemistry for studying the electronic structure of molecules. semanticscholar.org It allows for the calculation of various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the prediction of reactivity. nih.govacs.orgthegoodscentscompany.com

For (RS)-2-(2-buten-1-yl)-1-indanone, DFT calculations could be used to:

Determine the preferred sites for nucleophilic and electrophilic attack: By analyzing the distribution of electron density and the shapes of the frontier molecular orbitals, one can predict how the molecule will interact with other reagents.

Calculate spectroscopic properties: DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states for a proposed reaction, providing a detailed picture of the reaction pathway. shd-pub.org.rs

Hybrid DFT methods, such as B3LYP, are often employed for these calculations as they provide a good balance between accuracy and computational cost. researchgate.net

| Property | Description | Relevance to (RS)-2-(2-buten-1-yl)-1-indanone |

| Electron Density | The probability of finding an electron at a particular point in space. | Indicates regions of high and low electron density, suggesting sites for electrophilic and nucleophilic attack. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons (electrophilicity). |

| Calculated Spectroscopic Data | Predicted NMR chemical shifts, IR frequencies, etc. | Aids in the structural elucidation and confirmation of the synthesized compound. |

This table outlines key electronic properties of (RS)-2-(2-buten-1-yl)-1-indanone that can be investigated using DFT and their significance in understanding its chemical behavior.

Conformational Landscape Analysis and Energy Minima Calculations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. (RS)-2-(2-buten-1-yl)-1-indanone, with its flexible butenyl side chain, can exist in multiple conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. lumenlearning.comyoutube.commaricopa.eduyoutube.com

Computational methods, particularly molecular mechanics and DFT, are well-suited for exploring the conformational landscape of a molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations.

For (RS)-2-(2-buten-1-yl)-1-indanone, conformational analysis would be crucial for understanding:

The preferred orientation of the butenyl group relative to the indanone ring system.

Potential intramolecular interactions that could stabilize certain conformations.

How the molecule might bind to a biological target , as the receptor site will likely accommodate a specific conformation.

Computational Approaches for Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These studies are fundamental in the process of drug discovery and lead optimization. Computational methods play a significant role in modern SAR analysis.

For a series of indanone derivatives, a quantitative structure-activity relationship (QSAR) model could be developed. This involves:

Generating a dataset of compounds with known biological activities.

Calculating a set of molecular descriptors for each compound. These can include electronic, steric, and hydrophobic parameters.

Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

A study on 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.gov These models provided insights into how the steric and electrostatic fields of the molecules influence their binding affinity to the enzyme. The contour maps generated from these analyses can guide the design of new, more potent inhibitors. While (RS)-2-(2-buten-1-yl)-1-indanone was not part of this specific study, the methodology could be applied to a series of compounds including it to understand its potential as a bioactive molecule.

| Computational SAR Method | Description | Potential Application to (RS)-2-(2-buten-1-yl)-1-indanone |

| QSAR | Develops a mathematical relationship between molecular descriptors and biological activity. | Could predict the biological activity of (RS)-2-(2-buten-1-yl)-1-indanone based on its calculated descriptors and a model built from related compounds. |

| CoMFA | Correlates the 3D steric and electrostatic fields of molecules with their activity. | Could provide a 3D map showing regions where modifications to the butenyl group or indanone core might enhance activity. |

| CoMSIA | Similar to CoMFA but includes additional fields like hydrophobic and hydrogen bond donor/acceptor fields. | Offers a more detailed understanding of the physicochemical properties of (RS)-2-(2-buten-1-yl)-1-indanone that are important for its biological activity. |

This table summarizes computational SAR methods and their potential application in evaluating the biological activity of (RS)-2-(2-buten-1-yl)-1-indanone.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule ligand, such as an indanone derivative, and a biological target, typically a protein or enzyme. The primary aim is to understand the binding mode and estimate the binding affinity, which can guide the design of more potent and selective inhibitors.

For indanone derivatives like (RS)-2-(2-buten-1-yl)-1-indanone, computational studies are instrumental in exploring potential biological activities. For instance, research on other 2-substituted 1-indanone derivatives has utilized molecular docking to investigate their potential as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease. nih.gov In such studies, the three-dimensional structures of the ligands are docked into the active site of the AChE enzyme to determine the most likely binding conformations. nih.gov

The general methodology for molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from crystallographic data or built using homology modeling. The ligand structure, in this case, (RS)-2-(2-buten-1-yl)-1-indanone, would be constructed and optimized for its geometry and energy.

Docking Simulation: Software programs like Autodock Vina or GOLD are commonly used to perform the docking calculations. nih.govnih.gov These programs explore a wide range of possible conformations of the ligand within the active site of the receptor and score them based on a scoring function that estimates the binding energy.

Analysis of Results: The results are analyzed to identify the most stable binding poses, key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the calculated binding affinities. nih.govnih.gov For example, in a study of indanone derivatives as inhibitors of the cereblon (CRBN) protein, molecular docking revealed that certain derivatives could bind more strongly than existing modulators like thalidomide. nih.gov The binding affinity of one promising inhibitor, DHFO, was calculated to be -163.16 kJ/mol. nih.govmanipal.edu

These computational approaches allow researchers to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov The insights gained from docking studies, such as the specific amino acid residues involved in binding, are crucial for the rational design of new and improved indanone-based therapeutic agents. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Indanone Derivatives

| Target Protein | Ligands Studied | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 2-substituted 1-indanone derivatives | GOLD | Identified binding modes and structural features important for inhibitory activity. | nih.gov |

| Cereblon (CRBN) | 68 indanedione and indanone derivatives | Autodock Vina, DockThor | Identified novel inhibitors with stronger binding affinity than thalidomide. | nih.govmanipal.edu |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Novel indan-1-one derivatives | Not specified | Compounds D28-D30 showed strong inhibition of AChE, with IC50 values close to the reference drug donepezil. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced potency.

For a class of compounds like indanone derivatives, QSAR studies can provide valuable insights into the structural requirements for a specific biological effect. For instance, 3D-QSAR studies have been successfully applied to a series of 2-substituted 1-indanone derivatives to understand their inhibitory activity against acetylcholinesterase. nih.gov In this type of study, the three-dimensional structures of the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities, such as (RS)-2-(2-buten-1-yl)-1-indanone and its analogs, is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. Common techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov

In a study on 2-substituted 1-indanone derivatives, both CoMFA and CoMSIA models were developed with high predictive capabilities. nih.gov The CoMFA model yielded a q² of 0.784 and an r² of 0.974, while the CoMSIA model produced a q² of 0.736 and an r² of 0.947. nih.gov The graphical output of these models, in the form of contour maps, highlights the regions around the molecule where modifications are likely to increase or decrease activity. For example, the contour maps in this study suggested that replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group could enhance binding affinity. nih.gov

Another QSAR study on indanone-benzylpiperidine inhibitors of AChE identified the importance of the dipole moment, the highest occupied molecular orbital (HOMO) energy, and specific pi-orbital wave function coefficients of the substituted indanone ring for inhibitory potency. nih.gov This suggests that electronic properties play a crucial role in the activity of these compounds. The absence of shape-related descriptors in the final QSAR model for the indanone ring also implied that there is considerable space available around this part of the molecule within the enzyme's binding site. nih.gov

Table 2: Statistical Parameters of QSAR Models for Indanone Derivatives

| QSAR Model | Target | q² (Cross-validated coefficient) | r² (Non-cross-validated coefficient) | Key Insight | Reference |

|---|---|---|---|---|---|

| CoMFA | Acetylcholinesterase | 0.784 | 0.974 | Steric and electrostatic fields are crucial for activity. | nih.gov |

| CoMSIA | Acetylcholinesterase | 0.736 | 0.947 | Hydrophobic, steric, and electrostatic properties influence binding affinity. | nih.gov |

Strategic Role of Rs 2 2 Buten 1 Yl 1 Indanone As a Key Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The 1-indanone (B140024) framework is a privileged structure in medicinal chemistry and materials science, and its 2-substituted derivatives, including (RS)-2-(2-buten-1-yl)-1-indanone , serve as crucial building blocks for more elaborate polycyclic and spirocyclic systems. nih.govbeilstein-journals.org The reactivity of the enolizable C-2 position and the carbonyl group allows for a variety of transformations to construct fused carbocycles and heterocycles. nih.gov

Ring expansion reactions, for instance, are a powerful tool for converting 1-indanones into larger ring systems like benzocycloheptenones. nih.gov Furthermore, annulation reactions involving 2-substituted-1-indanones can lead to the formation of complex fused frameworks. These transformations often proceed through domino or cascade sequences, highlighting the efficiency of using such intermediates. nih.govbeilstein-journals.org The butenyl group in (RS)-2-(2-buten-1-yl)-1-indanone offers an additional site for chemical modification, such as cross-coupling or metathesis reactions, to further elaborate the molecular scaffold.

A variety of synthetic methods are employed to generate complex structures from 1-indanone derivatives, as illustrated in the following table:

| Reaction Type | Reactants | Product Type | Reference |

| Ring Expansion | 1-Indanone, Ethylene (B1197577) | Benzocycloheptenone | nih.gov |

| Domino Annulation | 2-Isothiocyanato-1-indanones, 2-Hydroxyaryl-substituted α-amido sulfones | Fused Heterocycles | nih.gov |

| Photochemical Cascade | Substituted 1-Indanone | Strained Polycyclic Frameworks | nih.gov |

Precursor in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Racemic mixtures like (RS)-2-(2-buten-1-yl)-1-indanone can serve as starting points for the synthesis of chiral molecules through various strategies, including chiral resolution or asymmetric catalysis. The indanyl core is a component of numerous chiral catalysts and bioactive molecules. goettingen-research-online.de

Enantioselective synthesis of indanes can be achieved through methods such as asymmetric conjugate addition or transition-metal-catalyzed cyclizations. goettingen-research-online.de While direct enantioselective reactions on (RS)-2-(2-buten-1-yl)-1-indanone are not specifically reported, the general principles of asymmetric synthesis are applicable to the 1-indanone class of compounds. For example, the development of chiral catalysts can enable the desymmetrization of prochiral indanone derivatives or the kinetic resolution of racemic mixtures.

The following table summarizes some approaches to chiral synthesis involving indanone-related structures:

| Asymmetric Strategy | Starting Material Type | Resulting Chiral Product | Reference |

| Asymmetric Conjugate Addition | Thioamide derivatives | Enantioenriched Indanes | goettingen-research-online.de |

| Intramolecular Michael Addition | Conjugated aldehydes with pendant Michael acceptor | Chiral Fused Indanes | goettingen-research-online.de |

| Dynamic Kinetic Resolution | Racemic/meso 1,3-diols | Enantiopure Indane Diacetates | goettingen-research-online.de |

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient and atom-economical approach to synthesizing complex molecules from simpler precursors in a single operation. beilstein-journals.orgrsc.org The 1-indanone skeleton is an excellent platform for initiating such reaction cascades due to its inherent reactivity.

For instance, domino reactions can be initiated at the active methylene (B1212753) position of the indanone ring. These reactions can involve a sequence of events such as Michael additions, aldol (B89426) condensations, and cyclizations to rapidly build molecular complexity. beilstein-journals.org A one-pot, three-component cascade reaction involving a Knoevenagel condensation, a Nazarov cyclization, and an electrophilic fluorination has been used to create fluorinated 1-indanone derivatives with high diastereoselectivity. researchgate.net

The butenyl substituent in (RS)-2-(2-buten-1-yl)-1-indanone provides a handle for intramolecular reactions. For example, a ring-closing metathesis could potentially be employed in a cascade sequence to construct a new ring system fused to the indanone core. While specific examples for this exact substrate are scarce, the general utility of 2-substituted-1-indanones in domino reactions is well-established for building diverse and complex molecular architectures. nih.gov

The following table provides examples of cascade and domino reactions involving indanone-related structures:

| Reaction Name | Key Transformations | Product Type | Reference |

| Knoevenagel/Nazarov/Fluorination Cascade | Condensation, Electrocyclization, Fluorination | Fluorinated 1-Indanone Derivatives | researchgate.net |

| Domino Knoevenagel-hetero-Diels-Alder | Condensation, Cycloaddition | Dihydropyrans | rsc.org |

| Domino Intermolecular Friedel-Crafts/Intramolecular Acylation | Alkylation, Acylation | Dihydroindeno[1,2-b]indoles | beilstein-journals.org |

Advanced Research Trajectories and Future Outlook for 2 Substituted Indanones

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 2-substituted indanones has traditionally relied on methods like intramolecular Friedel-Crafts acylations, which can suffer from drawbacks such as the need for stoichiometric amounts of harsh Lewis acids and challenges in precursor preparation. orgsyn.org Modern research is geared towards overcoming these limitations by developing more innovative and sustainable "green" synthetic pathways.

A key area of development is the use of environmentally benign reaction conditions. For instance, microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids has been reported as an eco-friendly route to 1-indanones. beilstein-journals.org This method not only proceeds with good yields but also allows for the catalyst to be recovered and reused, aligning with the principles of green chemistry. beilstein-journals.org Another sustainable approach involves the metal- and additive-free intramolecular hydroacylation of 2-vinylbenzaldehydes, using L-proline as an efficient and environmentally benign organocatalyst. rsc.org

Furthermore, the development of one-pot syntheses represents a significant advance in efficiency and sustainability by reducing the number of intermediate purification steps, thus saving solvents and energy. A novel one-pot approach for synthesizing 2,3-disubstituted indanones involves the Sb(V)-catalyzed reaction of phenylalkynes with aldehydes, which stereoselectively yields the trans-isomer. nih.gov The use of quaternized Meldrum's acid derivatives provides another efficient entry into 2-substituted 1-indanones, accommodating a variety of functional groups like alkenes and alkynes, which is relevant for the synthesis of compounds such as (RS)-2-(2-buten-1-yl)-1-indanone. orgsyn.org

Table 1: Comparison of Sustainable Synthetic Methods for Indanones

| Method | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Acylation | Metal triflate in ionic liquid | Green chemistry principles, catalyst reusability | beilstein-journals.org |

| Intramolecular Hydroacylation | L-proline (metal-free) | Environmentally benign, good to excellent yields | rsc.org |

| One-Pot Phenylalkyne/Aldehyde Reaction | Antimony(V) fluoride (B91410) (SbF5) | High stereoselectivity, one-pot efficiency | nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to 2-substituted indanones are critically dependent on the catalytic system employed. Transition-metal catalysis, in particular, has been a fertile ground for innovation. rsc.org Research is focused on discovering novel catalysts that can control stereochemistry and regiochemistry with high precision.

Rhodium-catalyzed reactions have shown great promise. For instance, a rhodium-catalyzed tandem carboacylation/cyclization and intramolecular proton shift has been developed for the synthesis of 2,3-substituted indanones under mild conditions using water as the solvent, eliminating the need for exogenous ligands. organic-chemistry.org Catalyst-controlled carboacylation via C-C bond activation allows for regiodivergent access to either 2- or 3-substituted indanones from the same starting materials by switching between nickel and rhodium catalysts. chinesechemsoc.org Specifically, using a Rh(cod)₂SbF₆/Ph₂P(O)H system, 2-substituted indanones were obtained in high yields. chinesechemsoc.org

Palladium-catalyzed reactions are also pivotal. An intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed to produce enantiomerically enriched 3-substituted indanones. acs.org Furthermore, nickel-catalyzed reductive cyclization of enones provides a versatile method for accessing indanones with high enantiomeric induction. organic-chemistry.org These enantioselective methods are crucial for the synthesis of chiral molecules where specific stereoisomers have desired biological activity.

Table 2: Advanced Catalytic Systems for Indanone Synthesis

| Catalyst System | Reaction Type | Key Outcome(s) | Reference(s) |

|---|---|---|---|

| Rh(cod)₂SbF₆ / Ph₂P(O)H | Carboacylation | Regioselective synthesis of 2-substituted indanones | chinesechemsoc.org |

| Ni(cod)₂ / PMe₃ | Carboacylation | Regioselective synthesis of 3-substituted indanones | chinesechemsoc.org |

| Rhodium / MonoPhos | Asymmetric 1,4-Addition | High yields and excellent enantioselectivities for 3-aryl-1-indanones | organic-chemistry.org |

| Palladium / Ligand | Reductive-Heck Reaction | Enantiomerically enriched 3-substituted indanones | acs.org |

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous structural characterization of complex organic molecules like (RS)-2-(2-buten-1-yl)-1-indanone is fundamental. Advanced spectroscopic and analytical techniques are indispensable tools for this purpose, providing detailed insights into molecular structure, conformation, and tautomeric equilibria.

A combination of spectroscopic methods is typically employed for the characterization of newly synthesized 2-substituted indanones. researchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: FT-IR helps in identifying characteristic functional groups, such as the carbonyl (C=O) stretch of the indanone core. researchgate.netchemicalbook.com

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation patterns, which aids in confirming the structure. researchgate.net